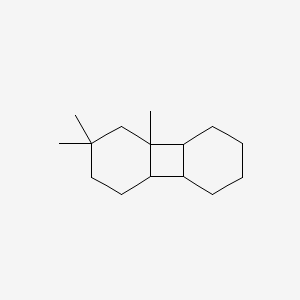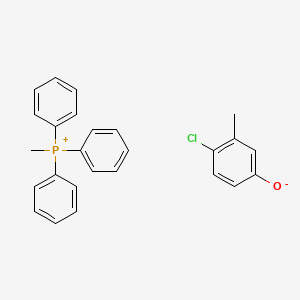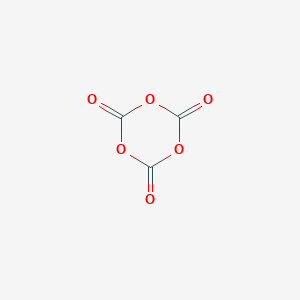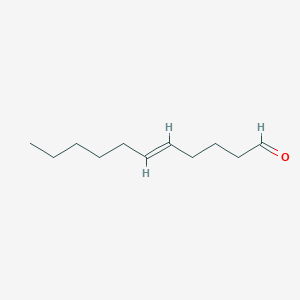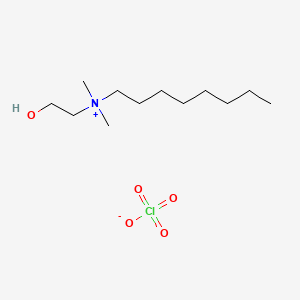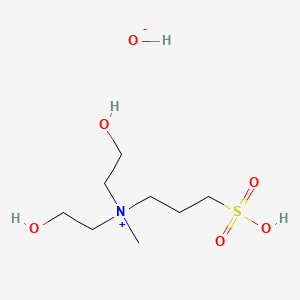
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is a chemical compound with the molecular formula C8H21NO6S and a molecular weight of 259.32 g/mol . It is known for its unique structure, which includes both hydroxyl and sulfonate groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide typically involves the reaction of 3-chloropropane-1-sulfonic acid with N-methyl diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学的研究の応用
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to act as a catalyst or reagent in different chemical and biological processes .
類似化合物との比較
Similar Compounds
N,N-Bis(2-hydroxyethyl)-N-methyl-3-sulfo-1-propanaminium inner salt: Similar structure but different functional groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Used in polymer synthesis with different applications.
Uniqueness
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is unique due to its combination of hydroxyl and sulfonate groups, which provide it with versatile reactivity and a wide range of applications in various fields .
特性
CAS番号 |
94159-69-0 |
|---|---|
分子式 |
C8H21NO6S |
分子量 |
259.32 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-methyl-(3-sulfopropyl)azanium;hydroxide |
InChI |
InChI=1S/C8H19NO5S.H2O/c1-9(4-6-10,5-7-11)3-2-8-15(12,13)14;/h10-11H,2-8H2,1H3;1H2 |
InChIキー |
YXCGZZODWKDHOI-UHFFFAOYSA-N |
正規SMILES |
C[N+](CCCS(=O)(=O)O)(CCO)CCO.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



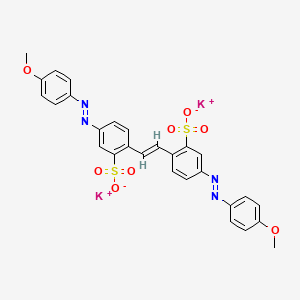
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
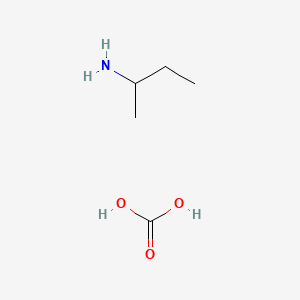

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
